

Spectroscopic Data of 2-Fluoroethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Fluoroethanol**

Cat. No.: **B046154**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoroethanol** (C_2H_5FO), a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **2-Fluoroethanol**, both 1H and ^{13}C NMR provide critical information about its structure.

1H NMR Data

The 1H NMR spectrum of **2-Fluoroethanol** exhibits two main signals corresponding to the two methylene groups, which are split by both geminal and vicinal couplings, including coupling to the fluorine atom.

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1	4.53	ddd (doublet of doublet of doublets)	$J_{HF} = 47.2, J_{HH} = 4.2, J_{HOH} = 1.9$	-CH ₂ F
2	3.82	ddd (doublet of doublet of doublets)	$J_{HF} = 26.4, J_{HH} = 4.2, J_{HOH} = 1.9$	-CH ₂ OH

Note: The hydroxyl proton (-OH) signal is often broad and its chemical shift can vary depending on concentration, solvent, and temperature. It is not always observed as a distinct multiplet.

¹³C NMR Data

The ¹³C NMR spectrum of **2-Fluoroethanol** shows two signals for the two carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large one-bond carbon-fluorine coupling constant (¹J_{CF}).

Chemical Shift (δ) ppm	Coupling Constant (J _{CF}) Hz	Assignment
83.3	171.9	-CH ₂ F
61.1	18.6	-CH ₂ OH

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of a liquid sample like **2-Fluoroethanol** is as follows:

Sample Preparation:

- Sample Purity: Ensure the **2-Fluoroethanol** sample is of high purity to avoid extraneous signals.

- Solvent: Dissolve approximately 10-20 mg of **2-Fluoroethanol** in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The deuterated solvent minimizes solvent signals in the ^1H NMR spectrum and provides a lock signal for the spectrometer.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

Instrument Parameters (for a 400 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans (NS): 16 to 64, depending on the sample concentration.
 - Relaxation Delay (D1): 1-2 seconds.
 - Acquisition Time (AQ): 2-4 seconds.
 - Spectral Width (SW): 10-12 ppm.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing C-H couplings.
 - Number of Scans (NS): 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay (D1): 2-5 seconds.
 - Acquisition Time (AQ): 1-2 seconds.
 - Spectral Width (SW): 0-220 ppm.

Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

- Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Correct the baseline to be flat.
- Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-Fluoroethanol** shows characteristic absorptions for the hydroxyl and carbon-fluorine bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 (broad)	Strong	O-H stretch (hydrogen-bonded)
2960, 2880	Medium-Strong	C-H stretch
1460	Medium	C-H bend
1040	Strong	C-F stretch
1080	Strong	C-O stretch

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample.

- Instrument Setup: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the crystal is clean.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric and instrument-related absorptions.
- Sample Application: Place a small drop of **2-Fluoroethanol** directly onto the ATR crystal, ensuring the crystal surface is completely covered.

- Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is generally sufficient.
- Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The electron ionization (EI) mass spectrum of **2-Fluoroethanol** shows the molecular ion and several characteristic fragment ions.

m/z	Relative Intensity (%)	Assignment
64	15	$[\text{M}]^+$ (Molecular Ion)
45	100	$[\text{M} - \text{F}]^+$
33	80	$[\text{CH}_2\text{F}]^+$
31	60	$[\text{CH}_2\text{OH}]^+$

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard technique for the analysis of volatile organic compounds like **2-Fluoroethanol**.

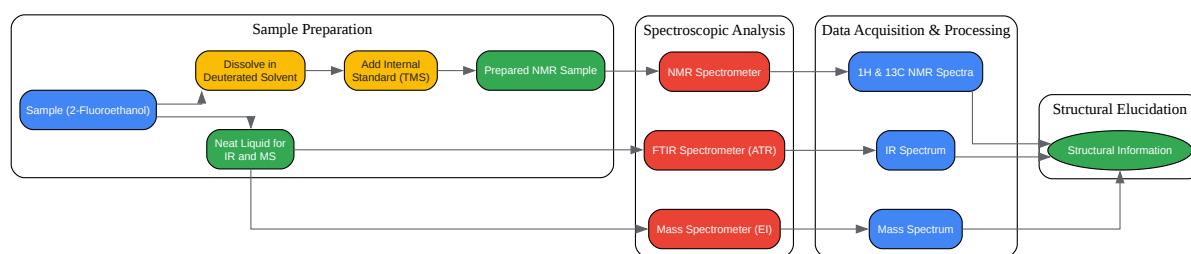
- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

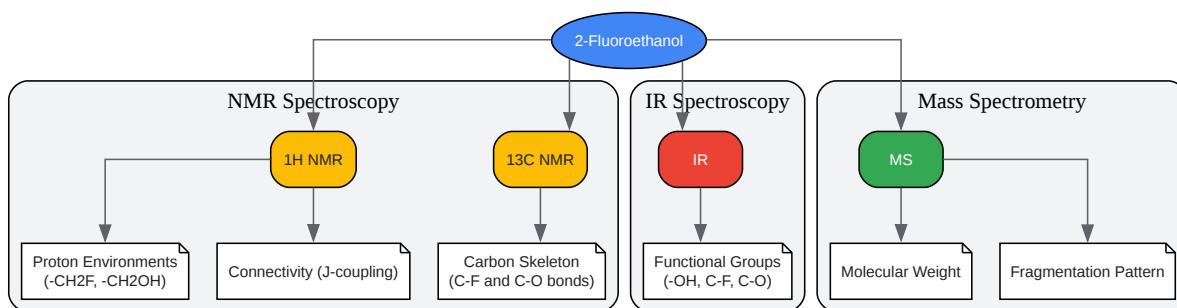
Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different spectroscopic techniques in determining the structure of **2-Fluoroethanol**.



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General workflow for the spectroscopic analysis of **2-Fluoroethanol**.



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Relationship between spectroscopic data and structural information for **2-Fluoroethanol**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com